molecular formula C22H24BrFN4O3 B584746 Hydroxy Vandetanib CAS No. 910298-61-2

Hydroxy Vandetanib

货号: B584746
CAS 编号: 910298-61-2
分子量: 491.361
InChI 键: DOKXHMPUAQBETB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy Vandetanib is a derivative of Vandetanib, a small-molecule inhibitor primarily used in the treatment of medullary thyroid cancer. Vandetanib inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection tyrosine kinases . This compound retains these inhibitory properties while introducing a hydroxyl group, potentially enhancing its pharmacological profile.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Vandetanib involves the hydroxylation of Vandetanib. The process typically starts with Vandetanib as the precursor. The hydroxylation can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography can enhance the efficiency of the production process .

化学反应分析

Types of Reactions: Hydroxy Vandetanib undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Hydroxy Vandetanib has a wide range of scientific research applications:

作用机制

Hydroxy Vandetanib exerts its effects by inhibiting multiple receptor tyrosine kinases. The hydroxyl group enhances its binding affinity to these receptors, leading to more effective inhibition of signaling pathways involved in tumor growth and angiogenesis. The primary molecular targets include vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection tyrosine kinases .

相似化合物的比较

Uniqueness: Hydroxy Vandetanib is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties. This modification potentially improves its efficacy and reduces side effects compared to its parent compound, Vandetanib .

生物活性

Hydroxy Vandetanib, a metabolite of the tyrosine kinase inhibitor Vandetanib, has garnered attention for its biological activity, particularly in the context of treating medullary thyroid carcinoma (MTC) and other malignancies. This article synthesizes findings from various studies that explore the compound's pharmacodynamics, metabolism, and clinical efficacy.

Overview of Vandetanib

Vandetanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets the RET proto-oncogene, VEGFR2, and EGFR. It was approved by the FDA for the treatment of unresectable, locally advanced, or metastatic MTC. This compound is formed through metabolic processes in the liver, predominantly via cytochrome P450 enzymes, particularly CYP3A4 .

Metabolism and Pharmacokinetics

The metabolism of this compound involves several key enzymes:

  • CYP3A4 : Identified as the primary enzyme responsible for oxidizing Vandetanib in human liver microsomes. Studies indicate that it catalyzes the formation of N-desmethylvandetanib and Vandetanib-N-oxide .
  • Other CYPs : While CYP3A4 plays a significant role, other cytochrome P450 enzymes contribute to its metabolism, albeit to a lesser extent.

Table 1: Metabolic Pathways of this compound

EnzymeMetabolite ProducedRelative Activity
CYP3A4N-desmethylvandetanibMajor
CYP3A4Vandetanib-N-oxideMinor
Other CYPsVarious minor metabolitesVariable

Biological Activity and Efficacy

This compound exhibits significant biological activity against tumors associated with MTC. Clinical studies have highlighted its effectiveness in controlling hypercortisolism related to MTC without substantial changes in tumor size. For instance, a case study reported a 58-year-old male patient whose hypercortisolism was effectively managed through this compound treatment over several years .

Case Study: Long-term Control of Hypercortisolism

  • Patient Profile : 58-year-old male with MTC-related Cushing's syndrome.
  • Treatment : Initiated on this compound after resistance to other therapies.
  • Outcome : Rapid reversal of hypercortisolism; no recurrence noted after 3 years and 8 months.

Clinical Trials and Research Findings

Several clinical trials have assessed the efficacy of Vandetanib in various settings:

  • Phase III Trial (ZETA Study) :
    • Participants : 331 patients with locally advanced or metastatic MTC.
    • Results : Statistically significant improvements in progression-free survival (PFS) and overall response rates compared to placebo .
  • Efficacy Summary :
    • Objective Response Rate : Higher in Vandetanib-treated patients (47% showed stable disease).
    • Adverse Events : Common side effects included diarrhea (56%), rash (45%), and hypertension (32%) compared to placebo .

Table 2: Summary of Clinical Trial Results

ParameterVandetanib Group (n=231)Placebo Group (n=100)
Objective Response Rate (%)4712
Disease Control Rate (%)6230
Common Adverse Events (%)Diarrhea (56)Diarrhea (26)
Rash (45)Rash (11)

属性

IUPAC Name

[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKXHMPUAQBETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857857
Record name [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910298-61-2
Record name 4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910298-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。